6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazine ring, a hydrazinyl group, and multiple halogen substitutions, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 3,5-dibromo-2-methoxybenzaldehyde: This intermediate can be synthesized through the bromination of 2-methoxybenzaldehyde using bromine in the presence of a suitable catalyst.
Formation of the hydrazone: The 3,5-dibromo-2-methoxybenzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation with 4-fluorophenyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine: The hydrazone is subsequently condensed with 4-fluorophenyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- 6-[(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of 6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N’-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups and halogen substitutions, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H18Br2FN7O |
---|---|
Molecular Weight |
539.2 g/mol |
IUPAC Name |
4-N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C19H18Br2FN7O/c1-29(2)19-26-17(24-14-6-4-13(22)5-7-14)25-18(27-19)28-23-10-11-8-12(20)9-15(21)16(11)30-3/h4-10H,1-3H3,(H2,24,25,26,27,28)/b23-10- |
InChI Key |
YWJZTZKOOAWDBZ-RMORIDSASA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)Br)Br)OC)NC3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)Br)Br)OC)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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